- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 576-26-1 (2,6-Dimethylphenol)
2,6-Dimethylphenol structure
2,6-Dimethylphenol
2,6-Dimethylphenol Properties
Names and Identifiers
-
- 2,6-Dimethylphenol
- 2,6-Xylenol
- 2,6-di-methyl phenol
- 2,6-dimethylphenethyl chloride
- 2,6-Dimethylphenethylchlorid
- 2,6-Me2C6H3OH
- 2,6-Me-PhOH
- 2-hydroxy-1,3-dimethylbenzene
- 1,2,6-Xylenol
- 1,3-Dimethyl-2-hydroxybenzene
- 1-Hydroxy-2,6-dimethylbenzene
- ai3-08524
- m-2-Xylenol
- VIC-M-XYLENOL
- 2,6-DIMETHYLPHENOL, 1000MG, NEAT
- 2 6-XYLENOL 99+%
- 2,6-DIMETHYLPHENOL, 99.5+%
- 2,6-DIMETHYLPHENOL PESTANAL
- 2,6-Xylenlo
- +Expand
-
- MFCD00002240
- NXXYKOUNUYWIHA-UHFFFAOYSA-N
- InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
- CC1=C(C(=CC=C1)C)O
- 1446677
Computed Properties
- 122.07300
- 1
- 1
- 0
- 122.073165
- 9
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 0
- 20.2
Experimental Properties
- 2.00900
- 20.23000
- 10082
- 1.5371
- 10 g/L (20 ºC)
- 203 °C(lit.)
- 43-45 °C (lit.)
- 0.2±0.4 mmHg at 25°C
- Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- 3249
- 8g/l
- White crystals.
- 6-7 (8g/l, H2O, 20℃)
- Stable. Very flammable. Incompatible with oxidizing agents, acid chlorides, acid anhydrides, steel, copper, copper alloys, bases, acid chlorides.
- Soluble in alcohol \ ether \ chloroform \ benzene and alkali solutions, slightly soluble in water
- Sensitive to air
- 1.15
2,6-Dimethylphenol Security Information
- GHS05 GHS06 GHS09
- ZE6125000
- 2
- 6.1
- S26-S36/37/39-S45-S61
- II
- II
- R24/25; R34; R51/53
- 6.1
- T N
- UN 2261 6.1/PG 2
- H301,H311,H314,H411
- P273,P280,P301+P310,P305+P351+P338,P310
- dangerous
- 0-10°C
- II
- 24/25-34-51/53
- Danger
- Yes
- 1.4%(V)
- 6.1
2,6-Dimethylphenol Customs Data
- 29071400
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-Dimethylphenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 3
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 5
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
2,6-Dimethylphenol Raw materials
2,6-Dimethylphenol Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Meta-Methylanisole (100-84-5)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- Syringaldehyde (134-96-3)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 5-Indanol (1470-94-6)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 2-Methyl-1H-indene (2177-47-1)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Azulene (275-51-4)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- 2,3-Dimethylanisole (2944-49-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-butylphenol (3180-09-4)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 1,2-Dihydroxyindane (4370-02-9)
- 4-Methylcatechol (452-86-8)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 3-Methylcatechol (488-17-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,6-Dimethylnaphthalene (581-42-0)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 2,3,5-Trimethyphenol (697-82-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Methyl-1H-indene (767-59-9)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 2-Cyclopentenone (930-30-3)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Methyl Paraben (99-76-3)
2,6-Dimethylphenol Related Literature
-
1. Electron-transfer oxidations of organic compounds. Part II. The oxidation of phenol and 2,6-dimethylphenol by the hexachloroiridate(IV) anionR. Cecil,J. S. Littler J. Chem. Soc. B 1968 1420
-
Suman Das,Jayeeta Bhattacharjee,Tarun K. Panda Dalton Trans. 2019 48 7227
-
3. Aryloxy-radicals. Part VII. The electron spin resonance spectra of the secondary radicals formed during the heterogeneous oxidation of some substituted phenolsW. G. B. Huysmans,William A. Waters J. Chem. Soc. B 1967 1163
-
Bo Feng,Yaxuan Jing,Yong Guo,Xiaohui Liu,Yanqin Wang Green Chem. 2021 23 9640
-
5. Ionic dissociation of 4-substituted phenols and 2,6-dichloro- and 2,6-dimethyl-phenols in organic solventsA. Fischer,G. J. Leary,R. D. Topsom,J. Vaughan J. Chem. Soc. B 1967 846
-
6. Some reactions of dialkylamino radicalsD. Mackay,William A. Waters J. Chem. Soc. C 1966 813
-
Qingyuan Guo,Xia Li,Jianwei Yu,Haifeng Zhang,Yu Zhang,Min Yang,Ning Lu,Dong Zhang Anal. Methods 2015 7 2458
-
Raymond J. Abraham,M. Ashley Cooper New J. Chem. 2019 43 5382
-
Yan-Hua Fu,Yanwei Zhang,Fang Wang,Ling Zhao,Guang-Bin Shen,Xiao-Qing Zhu RSC Adv. 2023 13 3295
-
Arben Beri?a,Danijel Glava?,Chao Zheng,Shu-Li You,Matija Gredi?ak Org. Chem. Front. 2022 9 428
576-26-1 (2,6-Dimethylphenol) Related Products
- 608-25-3(2-Methylbenzene-1,3-diol)
- 654-42-2(2,6-Dimethylhydroquinone)
- 95-71-6(2-Methylbenzene-1,4-diol)
- 527-60-6(2,4,6-Trimethylphenol)
- 496-73-1(4-Methylbenzene-1,3-diol)
- 95-48-7(o-Cresol)
- 17324-04-8(3-Methylnaphthalen-2-ol)
- 1076-26-2(1-Methylnaphthalen-2-ol)
- 1321-28-4(1,4-Benzenediol,dimethyl-)
- 203645-65-2(Phen-2,3,4,5-d4-ol-d,6-(methyl-d3)- (9CI))